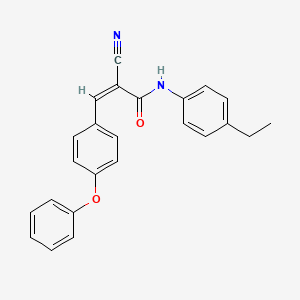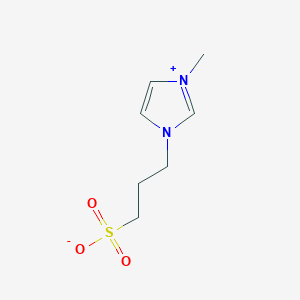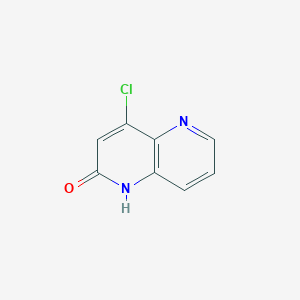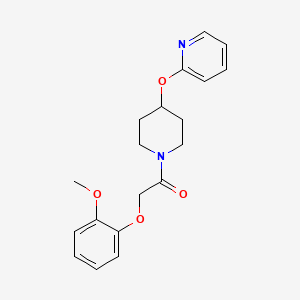![molecular formula C14H12ClN5O3 B2682044 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide CAS No. 941930-00-3](/img/structure/B2682044.png)
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidin-4 (3H)-one derivatives . These compounds are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic effects .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. For instance, a series of heterocyclic derivatives including 1,2,4-triazole-3(4H)-one, 1H-pyrazol-5(4H)-one, 1H-pyrazol-4-carbonitrile, pyridine-3-carbonitrile, pyrimidine-5-carbonitrile, methylpyrimidin-2(1H)-one or thione, pyrimidine-5-carboxylate, quinazolin-5(6H)-one, and indeno [1,2-d] pyrimidin-5-one moieties conjugated with 1,3-disubstituted pyrazole moiety were synthesized on reaction with semicarbazide, thiosemicarbazide, 3-amino-5-oxo-2-pyrazoline, cyanoacetohydrazide, 2-acetyl thiophene, p-chloroacetophenone, urea, thiourea and 1,3-dicarbonyl compounds, respectively, by using 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde as starting material .
Scientific Research Applications
Antimicrobial and Anticancer Agents
Research into pyrazolo[3,4-d]pyrimidine derivatives, which include N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide, has demonstrated their potential as antimicrobial and anticancer agents. Novel pyrazole derivatives with pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized, showing significant in vitro antimicrobial and anticancer activity. Among these compounds, some exhibited higher anticancer activity than the reference drug doxorubicin, highlighting their potential as novel anticancer agents. These compounds' ability to inhibit microbial growth and cancer cell proliferation indicates their utility in developing new therapeutic agents for treating infectious diseases and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Imaging Applications in Medicine
Pyrazolo[3,4-d]pyrimidine derivatives have also found applications in medical imaging, particularly in positron emission tomography (PET) for imaging the translocator protein (18 kDa). DPA-714, a compound within this series, has been designed for labelling with fluorine-18, facilitating its use in PET imaging. This application is crucial for studying diseases where the translocator protein is involved, providing insights into the pathophysiology of various conditions and facilitating the development of targeted therapies (Dollé, Hinnen, Damont, et al., 2008).
Drug Design and Molecular Docking Studies
Pyrazolo[3,4-d]pyrimidine derivatives have been utilized in drug design and molecular docking studies to explore their therapeutic potential further. Research in this area focuses on synthesizing novel compounds and evaluating their biological activities against various targets, such as cancer cell lines and microbial pathogens. Molecular docking studies have been conducted to understand these compounds' interactions with biological targets, guiding the design of more effective and selective therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Future Directions
The future directions for the research on this compound could involve further evaluation of its chemical properties and biological activity. For instance, the discovery of new anticancer agents with high effect, less resistance, and fewer side effects is an urgent need . Therefore, further studies on this compound and similar compounds could contribute to the development of new therapeutic agents.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cdk2, a protein kinase that plays a crucial role in cell proliferation .
Mode of Action
Related compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect cell cycle progression and induce apoptosis .
Pharmacokinetics
Potent compounds from a similar series have been found to have a clogp value less than 4 and a molecular weight less than 400, suggesting they may maintain drug-likeness during lead optimization .
Result of Action
Similar compounds have been found to significantly inhibit the growth of certain cell lines .
properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O3/c1-23-7-12(21)18-19-8-16-13-11(14(19)22)6-17-20(13)10-4-2-3-9(15)5-10/h2-6,8H,7H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWLCZMSHPHISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2681964.png)



![3-(3,4-dimethoxyphenethyl)-6-morpholino-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2681969.png)

![2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrobenzamide](/img/structure/B2681972.png)

![N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2681979.png)
![Methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate](/img/structure/B2681981.png)
![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2681982.png)
